4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
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Description
4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H11ClN4O2 and its molecular weight is 314.73. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Nucleofugality
Studies have delved into the nucleofugality patterns in the aminolysis and phenolysis of various S-aryl O-aryl thiocarbonates, including derivatives related to 4-(4-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine. The research revealed detailed kinetic investigations, providing insights into the reaction mechanisms and nucleofugalities of different aryl groups. This knowledge is crucial for understanding the chemical reactivity of related compounds in various scientific applications (Castro et al., 2009).
Amination of Nitroazoles
A comparative study on the structural and energetic properties of nitroazoles, including compounds similar to this compound, was conducted. This study highlighted the impact of different amino substituents on the structural and energetic properties of nitroazoles, which is significant for the design of next-generation energetic materials (Zhao et al., 2014).
Computational Analysis
A study presented a detailed comparison between observed and computational data on the structure of compounds similar to this compound. The research utilized various spectroscopic techniques and X-ray crystallography, coupled with DFT calculations, to understand the structural geometry and electronic properties, providing valuable insights for the design of new chemical entities for specific applications (Kerru et al., 2019).
Antioxidant and Antimicrobial Activities
Research on the antioxidant and antimicrobial activities of pyrazolone derivatives, structurally related to this compound, showed that these compounds exhibit significant bioactivities. This opens up avenues for their use in biomedical applications and as potential therapeutic agents (Umesha et al., 2009).
Synthesis and Evaluation in CNS Activities
Studies on the synthesis and evaluation of derivatives of 1,3,4-oxadiazoles, related to this compound, for central nervous system depressant activity, highlighted the pharmacological potential of these compounds. The research emphasizes the potential of certain structural modifications to potentiate biological activities with lesser toxicities (Singh et al., 2012).
Applications in Energetic Materials
The synthesis and characterization of energetic salts and their thermally stable explosive materials, bearing structural similarities to this compound, have been thoroughly studied. These compounds exhibit excellent thermal stability and high performance, making them suitable for use as heat-resistant energetic materials (Li et al., 2016).
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(3-nitrophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-6-4-10(5-7-11)14-9-18-19(15(14)17)12-2-1-3-13(8-12)20(21)22/h1-9H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIXDBLFHTVXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.